molecular formula C9H13NOS B6168973 3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one CAS No. 1998422-87-9

3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one

Cat. No.: B6168973
CAS No.: 1998422-87-9
M. Wt: 183.3
InChI Key:
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Description

3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of α-haloketones with thioamides under basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of thiazole derivatives, including 3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one, often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-dimethyl-1-(1,3-thiazol-5-yl)butan-1-one is unique due to its specific thiazole ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields .

Properties

CAS No.

1998422-87-9

Molecular Formula

C9H13NOS

Molecular Weight

183.3

Purity

0

Origin of Product

United States

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